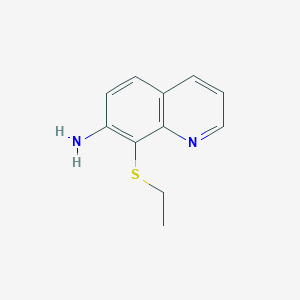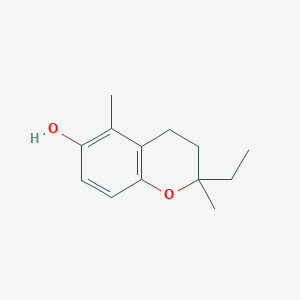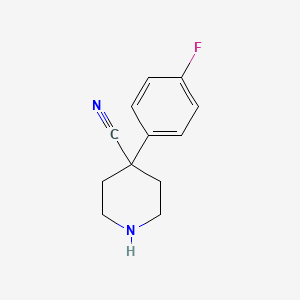
3-(Dimethylamino)-2-methylchroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-2-methylchroman-4-one is an organic compound belonging to the chromanone family It features a chromanone core structure with a dimethylamino group at the third position and a methyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methylchroman-4-one typically involves the reaction of 2-methylchroman-4-one with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{2-methylchroman-4-one} + \text{dimethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-2-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
3-(Dimethylamino)-2-methylchroman-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Dimethylamino)-2-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its activity, influencing its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids.
類似化合物との比較
Similar Compounds
2-Methylchroman-4-one: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
3-(Dimethylamino)chroman-4-one: Similar structure but without the methyl group at the second position.
3-(Dimethylamino)-2-ethylchroman-4-one: Contains an ethyl group instead of a methyl group at the second position.
Uniqueness
3-(Dimethylamino)-2-methylchroman-4-one is unique due to the presence of both the dimethylamino and methyl groups, which confer distinct chemical properties and potential applications. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
3-(dimethylamino)-2-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H15NO2/c1-8-11(13(2)3)12(14)9-6-4-5-7-10(9)15-8/h4-8,11H,1-3H3 |
InChIキー |
OLUMTVYVDWSSJK-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)C2=CC=CC=C2O1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11897754.png)








